Cas no 195133-27-8 (1-Butyl-3-(3-methoxyphenyl)urea)

1-Butyl-3-(3-methoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- n-butyl-n'-(3 -methoxyphenyl)urea
- 3-butyl-1-(3-methoxyphenyl)urea
- N-Butyl-N'-(3-methoxyphenyl)urea
- (BUTYLAMINO)-N-(3-METHOXYPHENYL)FORMAMIDE
- 1-butyl-3-(3-methoxyphenyl)urea
- QYDUCQLISBYQLF-UHFFFAOYSA-N
- 1-(M-ANISYL)-3-BUTYLUREA
- 1-Butyl-3-(3-methoxyphenyl)urea
-
- MDL: MFCD00088535
- インチ: 1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)
- InChIKey: QYDUCQLISBYQLF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)NC(NCCCC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 209
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.4
1-Butyl-3-(3-methoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164617-1 g |
(Butylamino)-N-(3-methoxyphenyl)formamide |
195133-27-8 | 1g |
€211.30 | 2022-09-01 | ||
abcr | AB164617-10g |
(Butylamino)-N-(3-methoxyphenyl)formamide; . |
195133-27-8 | 10g |
€482.50 | 2024-04-18 | ||
abcr | AB164617-10 g |
(Butylamino)-N-(3-methoxyphenyl)formamide |
195133-27-8 | 10g |
€482.50 | 2022-09-01 | ||
abcr | AB164617-5 g |
(Butylamino)-N-(3-methoxyphenyl)formamide |
195133-27-8 | 5g |
€377.50 | 2022-09-01 | ||
abcr | AB164617-1g |
(Butylamino)-N-(3-methoxyphenyl)formamide; . |
195133-27-8 | 1g |
€211.30 | 2024-04-18 | ||
abcr | AB164617-5g |
(Butylamino)-N-(3-methoxyphenyl)formamide; . |
195133-27-8 | 5g |
€377.50 | 2024-04-18 |
1-Butyl-3-(3-methoxyphenyl)urea 関連文献
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1-Butyl-3-(3-methoxyphenyl)ureaに関する追加情報
Recent Advances in the Study of 1-Butyl-3-(3-methoxyphenyl)urea (CAS: 195133-27-8)
1-Butyl-3-(3-methoxyphenyl)urea (CAS: 195133-27-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This urea derivative has been studied for its potential applications in drug development, particularly due to its unique structural properties and biological activity. Recent studies have focused on its synthesis, mechanism of action, and therapeutic potential, making it a promising candidate for further investigation.
One of the key areas of research involving 1-Butyl-3-(3-methoxyphenyl)urea is its role as a modulator of specific biological pathways. Recent publications have highlighted its interaction with enzymes and receptors, suggesting its potential as a therapeutic agent for various diseases. For instance, studies have demonstrated its inhibitory effects on certain kinases, which are critical targets in cancer therapy. These findings underscore the compound's relevance in oncology research and its potential to contribute to the development of novel anticancer drugs.
In addition to its anticancer properties, 1-Butyl-3-(3-methoxyphenyl)urea has also been investigated for its anti-inflammatory and neuroprotective effects. Research has shown that the compound can modulate inflammatory cytokines and protect neuronal cells from oxidative stress, indicating its potential utility in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These findings are particularly significant given the growing need for effective therapies for these conditions.
The synthesis and optimization of 1-Butyl-3-(3-methoxyphenyl)urea have also been a focus of recent studies. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is essential for its further development as a pharmaceutical agent. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have facilitated the characterization and quality control of the compound, ensuring its suitability for preclinical and clinical studies.
Despite the promising findings, challenges remain in the development of 1-Butyl-3-(3-methoxyphenyl)urea as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous preclinical testing. Future research should focus on optimizing the compound's pharmacological profile and evaluating its efficacy and safety in animal models and human trials. Collaborative efforts between academia and industry will be crucial in advancing this research and translating it into clinical applications.
In conclusion, 1-Butyl-3-(3-methoxyphenyl)urea (CAS: 195133-27-8) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse biological activities and potential therapeutic applications make it a valuable compound for further study. Continued research and development efforts will be essential to unlock its full potential and bring it closer to clinical use.
195133-27-8 (1-Butyl-3-(3-methoxyphenyl)urea) 関連製品
- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)
- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 1785377-29-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine)
- 1111506-91-2([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)
- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)
